molecular formula C21H25FN4O2S B6579664 N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 1049573-41-2

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No. B6579664
CAS RN: 1049573-41-2
M. Wt: 416.5 g/mol
InChI Key: ZOKCTNKDDJQQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C21H25FN4O2S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide is 416.16822539 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

FPMINT has been identified as a novel inhibitor of ENTs, which play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy. Notably, it exhibits greater selectivity for ENT2 over ENT1 . The following structural features influence its inhibitory effects:

  • Halogen Substitutes : A halogen substitute next to the piperazine ring is essential for inhibitory effects on both ENT1 and ENT2. Compound 3c, an FPMINT analogue, stands out as the most potent inhibitor, reducing the Vmax of [3H]uridine uptake in both ENT1 and ENT2 without affecting Km. It acts as an irreversible and non-competitive inhibitor .

Antimicrobial and Antitubercular Properties

Piperazine derivatives, including FPMINT, have shown promise as antimicrobial and antitubercular agents. Further research is needed to explore their efficacy against specific pathogens.

Anti-Hepatitis C Virus (HCV) Activity

Indole derivatives related to FPMINT have demonstrated anti-HCV activity. For instance, compound 4-((3-(ethoxycarbonyl)-1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-indol-2-yl)methyl)benzenesulfinate exhibited potent antiviral effects against HCV .

Crystal Structure Insights

The crystal structure of a related compound provides valuable insights. Notably, the bond lengths in FPMINT are consistent with typical single bonds, contributing to its stability .

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O2S/c1-29-19-5-3-2-4-18(19)24-21(28)20(27)23-10-11-25-12-14-26(15-13-25)17-8-6-16(22)7-9-17/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKCTNKDDJQQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide

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